REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:13])[cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[cH:6][c:7]1[Cl:8].[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[CH:19](=[O:20])[N:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1.[ClH:27].[Li:14][CH2:15][CH2:16][CH2:17][CH3:18]>>[c:2]1([CH:19]=[O:20])[c:3]([Cl:13])[cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(Cl)c(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CN1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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O=Cc1c(Cl)cc(C(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |